molecular formula C17H18FN3O3 B2815824 1-(2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide CAS No. 1105217-26-2

1-(2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide

カタログ番号: B2815824
CAS番号: 1105217-26-2
分子量: 331.347
InChIキー: UDXDJJHBNYTILM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It is characterized by a 2-fluorophenyl-substituted isoxazole core, a heterocycle recognized for its relevance in pharmaceutical development , linked to a piperidine-4-carboxamide moiety. The piperidine-4-carboxamide group is a established pharmacophore in the design of biologically active molecules. Scientific literature indicates that compounds bearing this functional group have been investigated as potential antiproliferative agents and inhibitors of specific enzymatic targets . The integration of the fluorophenyl-isoxazole unit may enhance the molecule's properties, as fluorinated groups and isoxazole rings are commonly employed in lead optimization to fine-tune potency, metabolic stability, and membrane permeability . This combination of structural features makes 1-(2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide a valuable scaffold for researchers exploring new chemical entities in various therapeutic areas. The product is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

1-[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-14-4-2-1-3-13(14)15-9-12(20-24-15)10-16(22)21-7-5-11(6-8-21)17(19)23/h1-4,9,11H,5-8,10H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXDJJHBNYTILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is to react 2-fluorobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized with chloroacetyl chloride to yield the isoxazole ring. The resulting isoxazole compound is then acylated with piperidine-4-carboxamide under suitable conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors and advanced purification techniques to ensure consistent quality. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups, such as reducing nitro groups to amines.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles like ammonia or amines, and electrophiles such as alkyl halides, are often used in substitution reactions.

Major Products Formed:

  • Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

  • Reduction: Reduced products can include amines or alcohols.

  • Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile or electrophile used.

科学的研究の応用

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory, analgesic, or antiviral activities.

  • Industry: In industrial applications, it can be used in the production of advanced materials, coatings, and polymers.

作用機序

The mechanism by which 1-(2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Piperidine-4-Carboxamide Derivatives

  • 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide (, Compound 2): Replaces the isoxazole with a 3,5-dimethylpyrazole ring. Pyrazole, containing two nitrogen atoms, may alter hydrogen-bonding capacity and lipophilicity compared to isoxazole. Key Difference: Absence of fluorophenyl group reduces halogen-mediated interactions (e.g., dipole effects) critical for target binding in fluorinated analogs .
  • PF-06683324 ():
    • Contains a trifluoromethoxyphenyl-acetyl group and a nicotinamide-imidazole side chain. The trifluoromethoxy group introduces strong electronegativity and lipophilicity, enhancing blood-brain barrier penetration compared to the target compound’s 2-fluorophenylisoxazole. The imidazole ring may facilitate metal coordination (e.g., in kinase targets), a feature absent in the target compound .

Benzoisoxazole Derivatives

  • Compound 6 (): Features a benzo[d]isoxazole core fused to a piperidine-thiosemicarbazide group. The 2-chlorophenyl substituent (vs. 2-fluorophenyl in the target) offers distinct electronic effects; chlorine’s larger atomic radius and lower electronegativity may alter binding kinetics and metabolic stability. Notably, this compound demonstrated moderate antimicrobial activity, suggesting the target’s isoxazole moiety could similarly interact with microbial enzymes .

2.1.3. Fluorophenyl-Substituted Opioids ():

  • N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (ortho-fluoroisobutyryl fentanyl): Shares a 2-fluorophenyl group but lacks the isoxazole-acetyl linkage. The fluorine at the ortho position in fentanyl analogs enhances µ-opioid receptor affinity by stabilizing ligand-receptor interactions through dipole effects. This suggests the target’s 2-fluorophenyl substitution may similarly optimize target engagement, albeit in a non-opioid context .
Research Findings and Hypotheses
  • Antimicrobial Potential: Compound 6’s benzoisoxazole-thiosemicarbazide structure showed activity against Gram-positive and Gram-negative bacteria.
  • CNS Targeting: Fluorophenyl-substituted opioids () highlight fluorine’s role in enhancing CNS penetration.
  • Metabolic Stability : The acetyl linker in the target compound may confer resistance to esterase-mediated hydrolysis compared to thiosemicarbazide (Compound 6), extending half-life .

Q & A

Q. How can the isoxazole ring in this compound be synthesized with optimal regioselectivity?

The isoxazole core is typically formed via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. To ensure regioselectivity, use electron-withdrawing substituents (e.g., 2-fluorophenyl) on the alkyne to direct cyclization. Reaction conditions (e.g., Cu(I) catalysis or microwave-assisted heating) can improve yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the isoxazole intermediate.

Q. What analytical techniques are critical for characterizing the acetyl-piperidine linkage?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the acetyl group’s position on the piperidine via coupling patterns (e.g., deshielded protons adjacent to the carbonyl).
  • HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to verify purity (>95%) and molecular ion consistency .
  • IR Spectroscopy : A strong carbonyl stretch (~1680–1720 cm1^{-1}) confirms acetyl group presence .

Q. How can solubility challenges in biological assays be addressed?

Optimize solvent systems using DMSO for stock solutions, followed by dilution in PBS (pH 7.4) with ≤1% Tween-80. For in vitro assays, sonication or co-solvents like cyclodextrins may enhance solubility. Pre-screen for colloidal aggregation using dynamic light scattering .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated isoxazole derivatives?

Contradictions often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Standardize protocols by:

  • Using isogenic cell lines to control genetic variability.
  • Validating target engagement via thermal shift assays or CRISPR knockouts.
  • Comparing pharmacokinetic parameters (e.g., plasma protein binding) across studies .

Q. How can computational modeling predict binding modes to neurological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of targets (e.g., NMDA receptors or monoamine oxidases). Prioritize poses with fluorophenyl-isoxazole interactions in hydrophobic pockets.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds with the carboxamide group and piperidine’s conformational flexibility .

Q. What synthetic routes minimize racemization during piperidine functionalization?

  • Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) during acetylation.
  • Low-Temperature Reactions : Perform acylations at –20°C in anhydrous DMF to reduce epimerization.
  • Enzymatic Resolution : Lipase-mediated hydrolysis (e.g., Candida antarctica Lipase B) can isolate enantiomers post-synthesis .

Q. How do fluorination patterns (e.g., 2- vs. 4-fluorophenyl) impact metabolic stability?

  • CYP450 Inhibition Assays : Compare hepatic microsomal clearance rates for derivatives. 2-Fluorophenyl groups often reduce oxidation via steric hindrance.
  • Isotope-Labeling : Use 19^{19}F NMR to track metabolite formation in hepatocyte incubations. Para-fluorine positions may increase susceptibility to hydroxylation .

Methodological Notes

  • Contradiction Analysis : Always cross-validate biological data with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Stereochemical Purity : Use chiral HPLC (Chiralpak IA column) to confirm enantiomeric excess post-synthesis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。